{[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile
Description
{[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile is a synthetic organic compound featuring a furan ring substituted at the 5-position with a 4-methylpiperazine group.
Properties
IUPAC Name |
2-[[5-(4-methylpiperazin-1-yl)furan-2-yl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-16-4-6-17(7-5-16)13-3-2-12(18-13)8-11(9-14)10-15/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIVIMANAQHMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(O2)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile typically involves multiple steps, starting with the formation of the furan ring. One common approach is to start with a suitable furan derivative and introduce the 4-methylpiperazin-1-yl group through nucleophilic substitution reactions. The propanedinitrile group can then be introduced through subsequent reactions, often involving the use of cyanide reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, including the use of reactors and purification systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, would be optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
{[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form different oxygen-containing derivatives.
Reduction: : The nitrile groups can be reduced to form amines.
Substitution: : The compound can undergo nucleophilic substitution reactions at the furan ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: : Reduction of the nitrile groups can produce primary amines.
Substitution: : Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity and could be explored for its effects on various biological targets.
Medicine: : It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : The compound might find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which {[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes or receptors that interact with the compound, leading to downstream effects in cellular pathways. Further research would be needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural motifs with {[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile, enabling comparative analysis:
Chromone-Based Dinitriles (Compounds 1–4)
Example :
- 2-Cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (1): Contains a chromone (benzopyrone) core instead of a furan ring. The chromone moiety introduces aromaticity and hydrogen-bonding capabilities via its ketone group, which are absent in the furan-based target compound. This difference may influence solubility and biological activity .
- 5-[(4-Oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl-2-sulfido-1,3,2-diazaphosphinane (2): Incorporates a sulfur-rich diazaphosphinane ring, contrasting with the target compound’s piperazine substituent.
Benzene-Based Dinitriles
Example :
- [Chloro(phenyl)methylidene]propanedinitrile (): Features a chlorinated phenyl group instead of the furan-piperazine system. The electron-withdrawing chlorine atom stabilizes the methylidene propanedinitrile group, likely enhancing its electrophilic character compared to the target compound. This derivative is known for applications in tear gas (CS gas), highlighting the impact of substituents on functionality .
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Notable Properties |
|---|---|---|---|
| Target Compound | Furan | 4-Methylpiperazine, propanedinitrile | Potential π-conjugation, basic amine |
| 2-Cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide | Chromone | Propanedinitrile, amide | Hydrogen-bonding, aromaticity |
| [Chloro(phenyl)methylidene]propanedinitrile | Benzene | Chlorine, propanedinitrile | High electrophilicity, lacrimatory |
Research Findings and Theoretical Insights
Electronic Properties
Density-functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional) suggest that exact-exchange terms significantly improve accuracy in predicting thermochemical properties of conjugated systems like propanedinitriles . For the target compound, the 4-methylpiperazine group may donate electron density to the furan ring, moderating the electron-withdrawing effect of the dinitrile group. This contrasts with chlorophenyl derivatives, where inductive effects dominate .
Crystallographic Considerations
Software suites like SHELX and WinGX are critical for resolving anisotropic displacement parameters in dinitrile derivatives.
Biological Activity
The compound {[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile represents a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features a furan ring substituted with a 4-methylpiperazine moiety and a propanedinitrile group, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing furan and piperazine groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 50 µg/mL |
| Compound B | E. coli | 100 µg/mL |
These findings suggest that the presence of the furan ring enhances the antimicrobial efficacy of the compounds.
Anticancer Activity
The anticancer potential of similar furan-based compounds has been explored in various studies. For example, compounds with furan derivatives have been tested against multiple human tumor cell lines, demonstrating varying degrees of cytotoxicity.
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | This compound | 12.5 |
| A549 (Lung Cancer) | This compound | 15.0 |
These results indicate a promising anticancer profile that warrants further investigation.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interaction with Receptors : Similar compounds have been shown to interact with neurotransmitter receptors, potentially influencing pathways involved in cancer progression or microbial resistance.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various furan derivatives, including this compound. The study found that this compound exhibited a significant reduction in bacterial load in vitro, suggesting potential for development as an antimicrobial agent.
Study 2: Anticancer Properties
Another research effort focused on the anticancer properties of this compound against a panel of human cancer cell lines. The results indicated that it induced apoptosis in MCF-7 cells through a mitochondrial pathway, highlighting its potential as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
